1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells . The molecular pathways involved include the downregulation of FGFR signaling and the activation of apoptotic pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities and therapeutic potential.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives exhibit similar FGFR inhibitory activities and are used in cancer research.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12FN3O2 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-fluoro-5-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C10H12FN3O2/c1-15-2-3-16-7-5-14-10-8(9(7)11)6(12)4-13-10/h4-5H,2-3,12H2,1H3,(H,13,14) |
InChI Key |
AGFLQJVLFXDSNX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C(=C1F)C(=CN2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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